molecular formula C19H40BrNO2 B11943078 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide CAS No. 10558-31-3

1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide

Cat. No.: B11943078
CAS No.: 10558-31-3
M. Wt: 394.4 g/mol
InChI Key: JAIJKIBNPVNVJI-UHFFFAOYSA-M
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Description

1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with the molecular formula C19H40BrNO2 and a molecular weight of 394.44 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the preparation of the tertiary amine, followed by its reaction with 1-bromododecane under controlled conditions to form the quaternary ammonium salt .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the tertiary amine and 1-bromododecane are mixed and heated to facilitate the reaction. The reaction mixture is then purified through crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new quaternary ammonium compounds, while oxidation and reduction reactions result in the formation of various oxidized or reduced derivatives .

Scientific Research Applications

1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent .

Comparison with Similar Compounds

  • 1-Methoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
  • 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
  • 1-Hexyloxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide

Uniqueness: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to its specific butoxy group, which imparts distinct surfactant properties compared to its methoxy, ethoxy, and hexyloxy counterparts. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .

Properties

CAS No.

10558-31-3

Molecular Formula

C19H40BrNO2

Molecular Weight

394.4 g/mol

IUPAC Name

(1-butoxy-1-oxododecan-2-yl)-trimethylazanium;bromide

InChI

InChI=1S/C19H40NO2.BrH/c1-6-8-10-11-12-13-14-15-16-18(20(3,4)5)19(21)22-17-9-7-2;/h18H,6-17H2,1-5H3;1H/q+1;/p-1

InChI Key

JAIJKIBNPVNVJI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(C(=O)OCCCC)[N+](C)(C)C.[Br-]

Origin of Product

United States

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